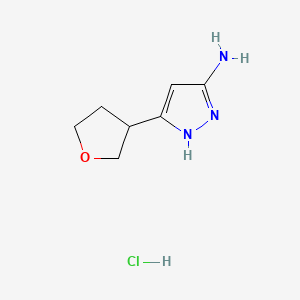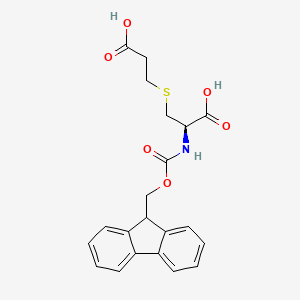
1-Oxoisoindoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxoisoindoline-4-carbaldehyde is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoindoline, featuring an oxo group at the first position and an aldehyde group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Produces 1-oxoisoindoline-4-carboxylic acid.
Reduction: Produces 1-hydroxyisoindoline-4-carbaldehyde.
Substitution: Depending on the substituent, various substituted isoindoline derivatives can be formed.
Applications De Recherche Scientifique
1-Oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly acetylcholinesterase inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
Comparaison Avec Des Composés Similaires
6,7-Dihydroxyisoindolin-1-one: Used as an HIV-1 integrase inhibitor.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another compound with similar inhibitory properties.
Uniqueness: 1-Oxoisoindoline-4-carbaldehyde is unique due to its specific structural features, such as the combination of an oxo group and an aldehyde group on the isoindoline scaffold
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
Clé InChI |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC=C2C(=O)N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)





![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)

![4,5-Dimethoxy-2-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamido]benzoic Acid](/img/structure/B13706257.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)

![[1,4-Dioxo-1,4-bis(phenylmethoxy)butan-2-yl]ammonium; 4-methylbenzenesulfonate](/img/structure/B13706269.png)
